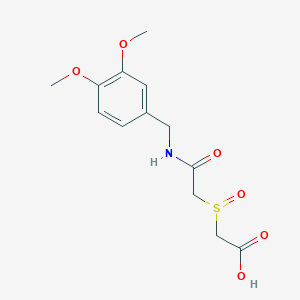

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfinyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a sulfinyl group (-SO-), an acetic acid group (-COOH), and a dimethoxybenzylamine group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dimethoxybenzylamine group could potentially be introduced through a reductive amination reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar functional groups present in the molecule .Scientific Research Applications

Redox Modulation

Sulfenic acids, such as those formed by the oxidation of thiols, play a significant role in the redox modulation of proteins. For instance, research on human serum albumin (HSA) demonstrated that sulfenic acid (HSA-SOH) forms upon exposure to hydrogen peroxide and reacts with various targets, suggesting a role in redox signaling and protection against oxidative stress (Turell et al., 2008).

Chemiluminescence

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has shown that these groups can significantly affect the chemiluminescent properties of molecules. For example, sulfanyl-substituted dioxetanes exhibit moderate light yields upon decomposition, highlighting potential applications in bioanalytical assays (Watanabe et al., 2010).

Protein Modification

Research has also delved into the creation of water-soluble reagents for protein modification. These reagents selectively modify amino acids such as tryptophan and cysteine, facilitating the study of protein structure and function (Horton & Tucker, 1970).

Catalysis

Catalysis is another significant area of application. For instance, sulfonated Schiff base copper(II) complexes have been developed as efficient and selective catalysts for the oxidation of alcohols. These complexes demonstrate high turnover frequencies and selectivity, underlining their potential in synthetic organic chemistry (Hazra et al., 2015).

Synthetic Applications

The synthetic versatility of sulfones and their derivatives has been extensively studied. For example, o- and p-halobenzyl sulfones have been employed as zwitterionic synthons in the preparation of cinnamates and biarylacetic acids, showcasing their utility in drug synthesis and organic chemistry (Costa et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-19-10-4-3-9(5-11(10)20-2)6-14-12(15)7-21(18)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGEKDSFSXCHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CS(=O)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)

![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)

![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)